4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol
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Overview
Description
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield oxides, while substitution reactions could result in various substituted derivatives .
Scientific Research Applications
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: Its derivatives are explored for use in various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.
Uniqueness
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is unique due to its specific structure, which allows it to effectively inhibit CDKs. This specificity makes it a valuable compound for targeted cancer therapies, distinguishing it from other similar compounds .
Properties
CAS No. |
595586-23-5 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H10N6O/c10-7-6-5(3-1-2-4-16)14-15-8(6)13-9(11)12-7/h16H,2,4H2,(H5,10,11,12,13,14,15) |
InChI Key |
MMENTUOUUSGDOP-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CC1=C2C(=NC(=NC2=NN1)N)N |
Origin of Product |
United States |
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